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Executive Summary

Certepetide, also known as CEND-1 and formerly as iRGD, is a first-in-class cyclic
nonapeptide currently under investigation as a tumor-penetrating agent to enhance the efficacy
of co-administered anti-cancer therapies. Its discovery stemmed from research into tumor-
homing peptides, leading to the identification of a unique dual-receptor targeting mechanism.
Certepetide first binds to av integrins, which are overexpressed on tumor endothelial cells, and
is subsequently cleaved by tumor-associated proteases. This cleavage exposes a cryptic C-
end Rule (CendR) motif that then binds to neuropilin-1 (NRP-1), activating a transport pathway
that increases the permeability of the tumor microenvironment to co-administered drugs.
Preclinical studies have demonstrated its ability to significantly enhance the intra-tumoral
concentration and efficacy of various chemotherapeutic agents in a range of solid tumor
models. Clinical trials, particularly in metastatic pancreatic ductal adenocarcinoma (mPDAC),
have shown promising results, with a favorable safety profile and encouraging signs of anti-
tumor activity when combined with standard-of-care chemotherapy. This technical guide
provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical
development of Certepetide.

Discovery and Scientific Rationale

The development of Certepetide originated from the work of Dr. Erkki Ruoslahti and
colleagues in the field of tumor-targeting peptides. The initial research focused on identifying
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peptides that could selectively home to tumors. Through in vivo phage display screening in
tumor-bearing mice, a cyclic peptide with the sequence CRGDKGPDC, termed iRGD, was
identified.[1][2] This peptide demonstrated a remarkable ability to not only target tumor
vasculature but also to penetrate deep into the extravascular tumor tissue.[1][2]

The key innovation behind iRGD, and subsequently Certepetide, is its sequential, multi-step
targeting mechanism. Unlike traditional RGD peptides that only bind to integrins on the surface
of tumor blood vessels, iRGD was found to undergo a proteolytic cleavage in the tumor
microenvironment. This cleavage event is critical as it unmasks a C-terminal R/IKXXR/K maotif,
known as a CendR motif.[3] This newly exposed motif has a high affinity for neuropilin-1 (NRP-
1), a receptor also overexpressed in many tumors. The binding to NRP-1 is the crucial second
step that triggers a transient increase in vascular and tissue permeability, effectively creating a
conduit for the enhanced delivery of co-administered therapeutic agents into the tumor
parenchyma.

Mechanism of Action

The mechanism of action of Certepetide can be summarized in a three-step process:

e Tumor Vasculature Homing: The Arg-Gly-Asp (RGD) motif within the cyclic structure of
Certepetide recognizes and binds to av33 and avf35 integrins, which are selectively
upregulated on the surface of endothelial cells within the tumor vasculature.

o Proteolytic Cleavage and CendR Motif Exposure: Upon binding to integrins, Certepetide is
cleaved by tumor-associated proteases, such as urokinase-type plasminogen activator (UPA)
and certain matrix metalloproteinases (MMPs), which are abundant in the tumor
microenvironment. This cleavage exposes the CendR motif (CRGDK/R) at the C-terminus of
the peptide.

¢ Neuropilin-1 Binding and Enhanced Permeability: The exposed CendR motif then binds to
neuropilin-1 (NRP-1). This interaction activates a temporary, localized increase in
macropinocytosis and other transport pathways across the endothelial barrier and through
the tumor tissue. This "activated transport” allows for a significant influx of co-administered
anti-cancer drugs into the tumor, increasing their concentration at the site of action.
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This dual-targeting mechanism provides a high degree of tumor specificity, as both av integrins
and the necessary proteases are predominantly found in the tumor microenvironment, thus
minimizing off-target effects.
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Figure 1: Certepetide (CEND-1) Signaling Pathway.

Preclinical Development

A substantial body of preclinical research has validated the mechanism of action and
therapeutic potential of Certepetide (as iRGD) in various solid tumor models.

In Vitro Studies

o Cell Migration and Invasion Assays: In vitro studies demonstrated that the CendR motif of
IRGD could inhibit the migration of tumor cells in a neuropilin-1 dependent manner,
suggesting a potential anti-metastatic effect.

In Vivo Studies

e Tumor Penetration and Drug Accumulation: Key in vivo experiments in mice bearing various
human tumor xenografts (including prostate, breast, and pancreatic cancer) showed that co-
administration of iRGD significantly enhanced the accumulation of fluorescently labeled
dextrans and chemotherapeutic drugs like doxorubicin within the tumor tissue. One study
reported an approximately threefold increase in the accumulation of co-administered Evans
blue dye in tumors.

o Enhanced Anti-Tumor Efficacy: The increased drug accumulation translated to improved
therapeutic outcomes. Co-administration of iRGD with various chemotherapies resulted in
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greater tumor growth inhibition and prolonged survival in animal models compared to

chemotherapy alone.

Pharmacokinetics: Preclinical pharmacokinetic studies in mice, rats, dogs, and monkeys

have been conducted. In mice, the plasma half-life of CEND-1 was approximately 25

minutes. Despite this relatively short half-life, the tumor penetration effect was observed to

last for at least 24 hours after a single injection.

Preclinical Data Summary

Quantitative

Study Type Cancer Model Key Finding Reference
Result
Enhanced
i Prostate Cancer doxorubicin N
In Vivo o Not specified
(PC-3) accumulation in
tumors
Slight reduction
) Breast Cancer in tumor growth N
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(BT474) with nab-
paclitaxel
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] accumulation
) Cancer (Patient- N
In Vivo , and tumor Not specified
derived ) )
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xenografts) o
gemcitabine
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Clinical Development

The promising preclinical data led to the clinical development of Certepetide (CEND-1), with a
primary focus on metastatic pancreatic ductal adenocarcinoma (mPDAC), a notoriously
difficult-to-treat cancer with a dense stromal barrier that limits drug penetration.

Phase 1 Clinical Trial (NCT03517176)

A first-in-human, open-label, multicenter Phase 1 study was conducted in Australia to evaluate
the safety, tolerability, pharmacokinetics, and preliminary efficacy of CEND-1 in combination
with gemcitabine and nab-paclitaxel in patients with previously untreated mPDAC.

Experimental Protocol:

o Study Design: The trial consisted of a dose-escalation phase followed by an expansion
phase.

o Patient Population: Patients with histologically confirmed metastatic pancreatic ductal
adenocarcinoma who had not received prior chemotherapy for metastatic disease.

» Treatment Regimen: Patients received CEND-1 as an intravenous infusion on days 1, 8, and
15 of a 28-day cycle, in combination with standard doses of gemcitabine (1000 mg/m2) and
nab-paclitaxel (125 mg/m?). The dose of CEND-1 was escalated in different cohorts.

Key Findings:

» Safety and Tolerability: The combination of CEND-1 with gemcitabine and nab-paclitaxel was
well-tolerated, with no dose-limiting toxicities observed. The adverse event profile was
generally consistent with that of gemcitabine and nab-paclitaxel alone.

o Pharmacokinetics: In patients, the plasma half-life of CEND-1 was approximately 2 hours.

o Efficacy: The study showed encouraging signs of anti-tumor activity.
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Efficacy Endpoint Result Reference

Overall Response Rate (ORR)  59%

Disease Control Rate (DCR) Not specified

Median Progression-Free
Survival (PFS)

8.8 - 9.7 months

Median Overall Survival (OS) 13.2 months

Ongoing and Future Clinical Trials

The positive results from the Phase 1 trial have prompted further clinical investigation of

Certepetide.

e Phase 2 ASCEND Trial (NCT05042128): A randomized, double-blind, placebo-controlled
Phase 2 trial is currently underway to further evaluate the efficacy and safety of Certepetide
in combination with gemcitabine and nab-paclitaxel in patients with mPDAC.

e Phase 1/2a CENDIFOX Trial (NCT05121038): This trial is evaluating CEND-1 in combination
with FOLFIRINOX as a neoadjuvant therapy for resectable or borderline resectable
pancreatic, colorectal, and appendiceal cancers. Preliminary results in the pancreatic cancer
cohort showed an RO resection rate of 50% and a 2-year overall survival rate of 60%.
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Patient Selection
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Figure 2: Workflow of the Phase 1 Clinical Trial (NCT03517176).

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b12397668?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Future Directions and Conclusion

Certepetide (CEND-1) represents a novel and promising approach to cancer therapy by
addressing the critical challenge of drug delivery to solid tumors. Its unique, tumor-specific
mechanism of action allows for the enhanced penetration of a wide range of co-administered
anti-cancer agents, potentially improving their efficacy and therapeutic index. The encouraging
results from early clinical trials in metastatic pancreatic cancer have paved the way for further
investigation in this and other solid tumors. Ongoing and future studies will be crucial in
defining the role of Certepetide in the oncology treatment landscape and its potential to
improve outcomes for patients with difficult-to-treat cancers. The ability of Certepetide to
modulate the tumor microenvironment may also hold promise for combination with other
therapeutic modalities, including immunotherapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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